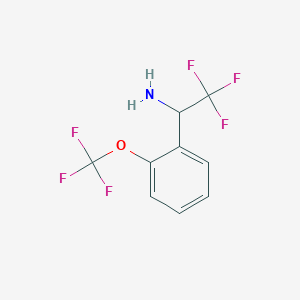
2,2,2-Trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanamine: is an organic compound with the molecular formula C9H7F6NO This compound is characterized by the presence of trifluoromethyl and trifluoromethoxy groups attached to a phenyl ring, making it a highly fluorinated aromatic amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(trifluoromethoxy)benzaldehyde with trifluoroacetic acid and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are often employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction of the compound can yield various reduced forms, including the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. The presence of fluorine atoms can influence the binding affinity and specificity of the compound towards target proteins or enzymes.
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design of new pharmaceuticals. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In industrial applications, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroacetophenone: This compound shares the trifluoromethyl group but differs in the presence of a ketone functional group instead of an amine.
1,1,1-Trifluoro-2-(2-methoxyethoxy)methoxy ethane: This compound contains a trifluoromethyl group and an ether linkage, making it structurally similar but functionally different.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound also contains trifluoromethyl groups but is used primarily as a reagent in organic synthesis.
Uniqueness: 2,2,2-Trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanamine is unique due to the combination of trifluoromethyl and trifluoromethoxy groups attached to an aromatic amine structure. This combination imparts distinct chemical properties, such as high electronegativity and lipophilicity, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C9H7F6NO |
|---|---|
Poids moléculaire |
259.15 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[2-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-3-1-2-4-6(5)17-9(13,14)15/h1-4,7H,16H2 |
Clé InChI |
BDJZTOQZZDUHRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C(F)(F)F)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazino[4,3-a]benzimidazol-4(1H)-one](/img/structure/B13099077.png)
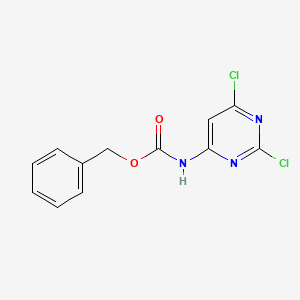




![Pyrimido[5,4-d]pyrimidin-2(1H)-one](/img/structure/B13099119.png)
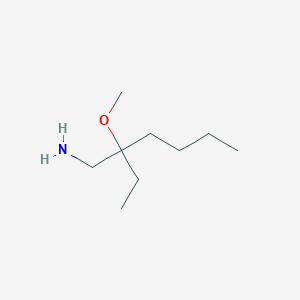


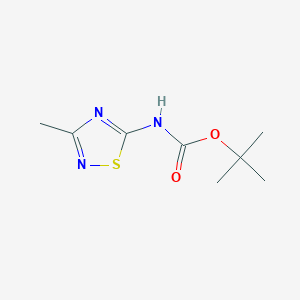
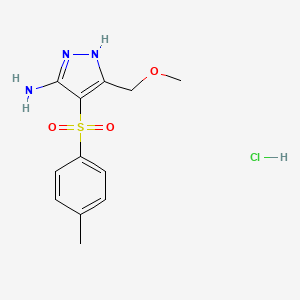
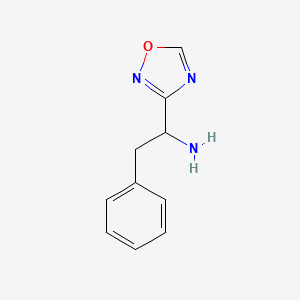
![3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13099183.png)
